molecular formula C11H19NO4 B12323484 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Cat. No.: B12323484
M. Wt: 229.27 g/mol
InChI Key: XVMAKOPYGXUPPU-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is an amino acid derivative and is often utilized in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation can produce oxo derivatives .

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo selective protection and deprotection makes it a valuable tool in organic synthesis and biochemical research .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMAKOPYGXUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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